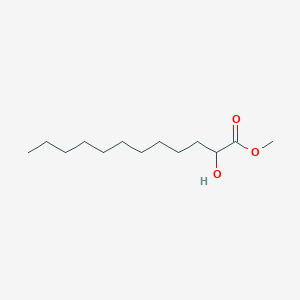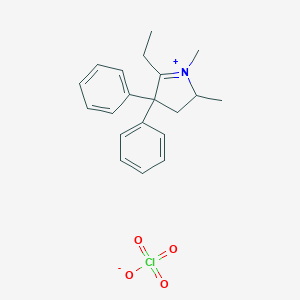
Methyl 2-hydroxydodecanoate
Vue d'ensemble
Description
Methyl 2-hydroxydodecanoate is a chemical compound with the molecular formula C13H26O3 . It is also known by other names such as 2-hydroxy Lauric Acid methyl ester and 2-hydroxy-dodecanoic acid, methyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 277.2±8.0 °C at 760 mmHg, and a flash point of 118.5±6.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its molar refractivity is 65.5±0.3 cm3, and it has a polar surface area of 47 Å2 .Applications De Recherche Scientifique
2. Hydroxy Fatty Acids in Biological Systems Studies have identified hydroxy fatty acids, including 2-hydroxydodecanoic acid, in various biological systems. Kaneshiro and Marr (1963) found that around half of the fatty acids from Azotobacter agilis were hydroxy acids, including 2-hydroxydodecanoic acid (Kaneshiro & Marr, 1963). These findings are significant for understanding microbial lipid biochemistry.
3. Microbial Utilization of Methyl Ketones The microbial degradation of long-chain methyl ketones, which could involve methyl 2-hydroxydodecanoate, was studied by Forney, Markovetz, and Kallio (1967). They discovered that certain soil microorganisms can utilize these compounds, leading to products like 1-undecanol and undecanoic acid, which suggests a unique mechanism for the degradation of long-chain, aliphatic, methyl ketones (Forney, Markovetz, & Kallio, 1967).
4. High Pressure CO2 Solubility in Protic Ionic Liquids The study of high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids by Mattedi et al. (2011) is relevant due to the potential interaction of these ionic liquids with compounds like this compound in applications like CO2 capture and natural gas sweetening (Mattedi et al., 2011).
Propriétés
IUPAC Name |
methyl 2-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBEMJQYBPWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337597 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51067-85-7 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)





